Benzyl 3-(tosyloxy)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(tosyloxy)piperidine-1-carboxylate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a piperidine ring, a benzyl ester group, and a toluene-4-sulfonyloxy moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(tosyloxy)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine-1-carboxylic Acid Benzyl Ester: This can be achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Toluene-4-sulfonyloxy Group: The piperidine-1-carboxylic acid benzyl ester is then reacted with toluene-4-sulfonyl chloride in the presence of a base like pyridine to introduce the toluene-4-sulfonyloxy group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(tosyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The toluene-4-sulfonyloxy group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Hydrolysis: Piperidine-1-carboxylic acid.
Reduction: Piperidine-1-carbinol.
Scientific Research Applications
Benzyl 3-(tosyloxy)piperidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: As a tool for studying enzyme mechanisms and protein interactions.
Industrial Applications: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(tosyloxy)piperidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The toluene-4-sulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid benzyl ester
- 3-(Toluene-4-sulfonyloxy)-morpholine-1-carboxylic acid benzyl ester
Uniqueness
Benzyl 3-(tosyloxy)piperidine-1-carboxylate is unique due to the presence of the piperidine ring, which imparts specific chemical properties and reactivity. Compared to similar compounds with pyrrolidine or morpholine rings, the piperidine derivative often exhibits different pharmacokinetic and pharmacodynamic profiles, making it valuable in drug development.
Properties
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-18-8-5-13-21(14-18)20(22)25-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHWUSIZDJTLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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